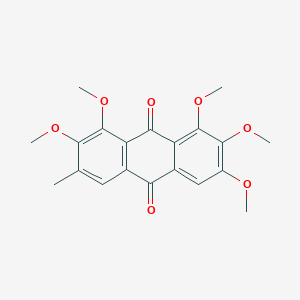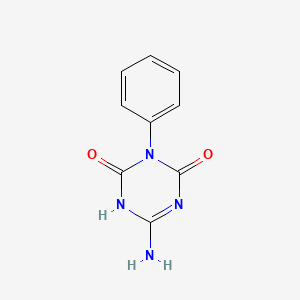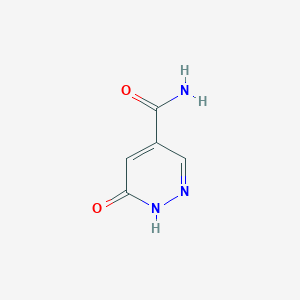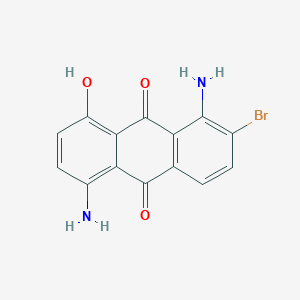
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H9BrN2O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents on the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione derivatives. One common method employs nonanebis(peroxoic acid) as a stable peracid for oxidative bromination. This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80 to 120°C) with or without a catalyst like copper or copper sulfate .
Industrial Production Methods
The use of hazardous molecular bromine and the need for high temperatures and long reaction times present challenges for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions, such as further bromination or nitration, can occur on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bromination typically uses molecular bromine or bromine sources like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various brominated, nitrated, or hydroxylated derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diamino-2,6-dibromoanthracene-9,10-dione
- 1,8-Diamino-4,5-dibromoanthracene-9,10-dione
- 1,3-Diamino-2-hydroxyanthracene-9,10-dione
Uniqueness
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
242134-36-7 |
|---|---|
Fórmula molecular |
C14H9BrN2O3 |
Peso molecular |
333.14 g/mol |
Nombre IUPAC |
1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9BrN2O3/c15-6-2-1-5-9(12(6)17)14(20)11-8(18)4-3-7(16)10(11)13(5)19/h1-4,18H,16-17H2 |
Clave InChI |
MFJTWVDYJJMSER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
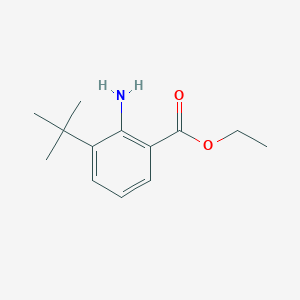
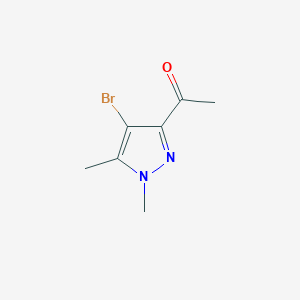
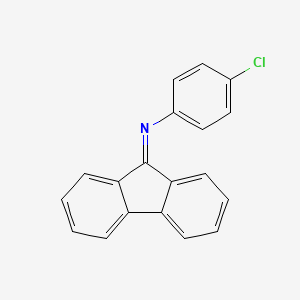
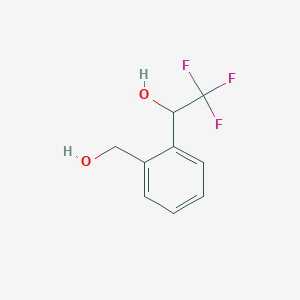

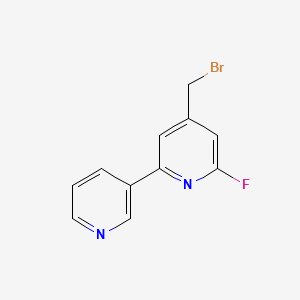
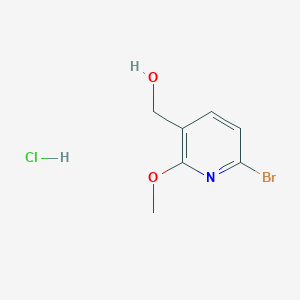

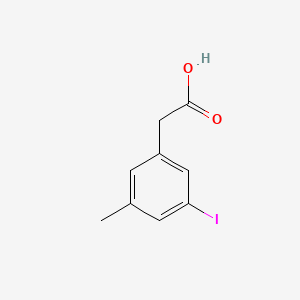
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
